molecular formula C14H18N2O3S B13189662 Ethyl 3-(hydroxymethyl)-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate

Ethyl 3-(hydroxymethyl)-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate

Cat. No.: B13189662
M. Wt: 294.37 g/mol
InChI Key: XJIOSQOLGWUIDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(hydroxymethyl)-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate is a bicyclic heterocyclic compound featuring a thiazolo[5,4-b]pyridine scaffold. This structure is characterized by a fused thiazole and pyridine ring system, substituted with a hydroxymethyl group at position 3, a methyl group at position 4, and an isopropyl group at position 4. The ethyl carboxylate moiety at position 5 enhances solubility and may influence pharmacokinetic properties. Thiazolo[5,4-b]pyridine derivatives are recognized as privileged structures in medicinal chemistry due to their structural diversity and broad biological activities, including kinase inhibition (e.g., c-KIT, EGFR-TK) and anticancer effects .

Properties

Molecular Formula

C14H18N2O3S

Molecular Weight

294.37 g/mol

IUPAC Name

ethyl 3-(hydroxymethyl)-4-methyl-6-propan-2-yl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate

InChI

InChI=1S/C14H18N2O3S/c1-5-19-14(18)11-8(4)10-9(6-17)16-20-13(10)15-12(11)7(2)3/h7,17H,5-6H2,1-4H3

InChI Key

XJIOSQOLGWUIDN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2C(=C1C)C(=NS2)CO)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(hydroxymethyl)-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a thioamide with an α-haloketone under basic conditions.

    Pyridine Annulation: The thiazole ring is then fused with a pyridine ring through a cyclization reaction. This can be achieved by reacting the thiazole derivative with a suitable pyridine precursor under acidic or basic conditions.

    Functional Group Modifications: The final compound is obtained by introducing the hydroxymethyl, methyl, and propan-2-yl groups through various functional group transformations, such as alkylation and esterification reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include using advanced techniques such as microwave-assisted synthesis, flow chemistry, and high-throughput screening to identify the most efficient synthetic routes.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(hydroxymethyl)-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted thiazolo[5,4-b]pyridine derivatives

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 3-(hydroxymethyl)-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural variations among thiazolo[5,4-b]pyridine derivatives influence their biological activity and selectivity:

Compound R3 Substituent R4 R6 Key Functional Groups
Target Compound Hydroxymethyl Methyl Isopropyl Ethyl carboxylate, hydroxymethyl
6h 3-(Trifluoromethyl)phenyl - - Trifluoromethyl, amide
6r Not specified - - Optimized substituents for c-KIT mutants
Bromo Derivative Bromo Methyl Isopropyl Bromo, ethyl carboxylate
  • This may enhance solubility but reduce membrane permeability compared to bromo-substituted analogs .
  • 3-(Trifluoromethyl)phenyl (6h) : The trifluoromethyl group fits into hydrophobic pockets of c-KIT, contributing to moderate enzymatic inhibition (IC50 = 9.87 µM) .
  • Bromo (Bromo Derivative) : Bromine’s electronegativity and steric bulk may favor halogen bonding but limit metabolic stability compared to hydroxymethyl .

Structure-Activity Relationships (SAR)

  • Position 3 : Hydrophobic groups (e.g., trifluoromethyl in 6h) enhance c-KIT binding, while polar groups (hydroxymethyl) may favor other targets like EGFR-TK .
  • Ethyl Carboxylate : A common feature in active derivatives (e.g., ), this group may enhance solubility and metabolic stability .

Biological Activity

Ethyl 3-(hydroxymethyl)-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

This compound, with a CAS number of 2060062-07-7, has the following chemical properties:

PropertyValue
Molecular FormulaC13H16N2O3S
Molecular Weight294.37 g/mol
StructureChemical Structure

Recent studies have demonstrated that thiazolo[5,4-b]pyridine derivatives exhibit potent inhibitory activity against various enzymes and receptors. Specifically, this compound has been shown to inhibit phosphoinositide 3-kinase (PI3K), an important enzyme involved in cellular signaling pathways that regulate cell growth and survival. The IC50 value for a related compound was reported to be as low as 3.6 nM, indicating strong inhibitory potency .

Structure-Activity Relationships (SAR)

The effectiveness of this compound can be attributed to specific structural features. Key findings include:

  • Sulfonamide Functionality : The presence of sulfonamide groups has been linked to enhanced PI3Kα inhibitory activity.
  • Pyridyl Substitution : The pyridyl group attached to the thiazolo core is crucial for maintaining high enzymatic activity; alterations to this group significantly reduce potency .
  • Hydroxymethyl Group : The hydroxymethyl substituent at the 3-position may contribute to the compound's solubility and interaction with target enzymes .

Biological Activities

Thiazolo[5,4-b]pyridine derivatives have been associated with a variety of biological activities:

  • Anticancer Activity : Compounds in this class have shown promise as anticancer agents through mechanisms that include apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by modulating cytokine production and inflammatory pathways.
  • Antimicrobial Activity : Research indicates potential efficacy against various bacterial strains, suggesting utility in treating infections .

Case Studies

  • Inhibition of PI3K Pathway : A study demonstrated that a thiazolo[5,4-b]pyridine derivative effectively inhibited the PI3K pathway in cancer cell lines, leading to reduced cell proliferation and increased apoptosis .
  • Antitumor Efficacy : In vivo studies showed that this compound reduced tumor growth in xenograft models by targeting specific signaling pathways associated with tumorigenesis .

Q & A

Q. Key Considerations :

  • Purification often involves recrystallization from ethanol-DMF mixtures to enhance yield and purity.
  • Monitoring reaction progress via TLC is critical to optimize reaction times .

How can reaction conditions be optimized for cyclization steps in synthesizing this compound?

Answer (Advanced):
Cyclization efficiency depends on solvent systems , temperature , and catalyst selection :

  • Solvent optimization : demonstrates that ethanol yields higher product purity (87%) compared to methanol or dioxane, likely due to improved solubility of intermediates .
  • Temperature control : Reflux conditions (78°C) are optimal for cyclization, balancing reaction rate and side-product formation.
  • Catalyst screening : While not explicitly detailed for this compound, related syntheses (e.g., ) suggest base-sensitive reactions may benefit from mild bases like triethylamine to avoid decomposition .

Q. Methodological Example :

  • Stepwise protocol : Combine 1 mmol of ethyl carboxylate precursor with 1 mmol hydrazine in ethanol at 78°C for 4 hours. Monitor via TLC (hexane:ethyl acetate, 3:1), filter, and recrystallize.

What spectroscopic and analytical techniques are essential for characterizing this compound?

Answer:
Standard characterization includes:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituents (e.g., hydroxymethyl protons at δ 4.5–5.0 ppm, isopropyl groups at δ 1.2–1.4 ppm) .
  • Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+^+ at m/z 336.1 for C15_{15}H18_{18}N2_2O5_5S).
  • X-ray crystallography : Resolves ambiguities in regiochemistry, as seen in for structurally similar oxazolo-pyridines .

Q. Advanced Tip :

  • IR spectroscopy can distinguish carbonyl stretches (C=O at ~1700 cm1^{-1}) and hydroxyl groups (broad peak ~3200 cm1^{-1}) .

How should researchers resolve contradictory spectral data during structural elucidation?

Answer (Advanced):
Contradictions (e.g., unexpected NMR splitting or mass fragments) require:

Multi-technique validation : Cross-validate NMR with X-ray data. used X-ray to confirm the oxazole-pyridine linkage in a related compound, resolving ambiguities from overlapping NMR signals .

Isotopic labeling : For ambiguous proton environments, deuteration experiments or 15^15N NMR can clarify heterocyclic nitrogen positions.

Computational modeling : DFT calculations (e.g., using Gaussian) predict NMR chemical shifts and compare with experimental data .

Case Study :
A study in resolved base-sensitive reaction pathways by analyzing sulfur coordination in intermediates using computational models .

How to design a bioactivity screening protocol for this compound?

Answer:
Focus on enzyme inhibition and cell-based assays :

  • Target selection : Prioritize kinases or oxidoreductases, as thiazolo-pyridines often modulate these targets. highlights thiophene-carboxylate derivatives as kinase inhibitors .
  • In vitro assays :
    • Enzyme inhibition : Use fluorescence-based assays (e.g., ATPase activity with NADH-coupled detection).
    • Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays at 10–100 μM concentrations.
  • SAR analysis : Synthesize analogs (e.g., replacing isopropyl with cyclopropyl) to assess functional group contributions .

How to analyze structure-activity relationships (SAR) when analogs show conflicting bioactivity data?

Answer (Advanced):

Cluster analysis : Group compounds by substituents (e.g., alkyl vs. aryl groups) and correlate with activity trends.

Molecular docking : Use software like AutoDock to predict binding modes. For example, ’s oxazolo-pyridine-carboxylic acid showed enhanced activity due to hydrogen bonding with a kinase’s active site .

Pharmacophore modeling : Identify essential moieties (e.g., the hydroxymethyl group’s role in solubility or target engagement).

Q. Example Workflow :

  • Compare IC50_{50} values of analogs with varying substituents.
  • Map electrostatic surfaces to identify hydrophobic/hydrophilic regions affecting membrane permeability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.